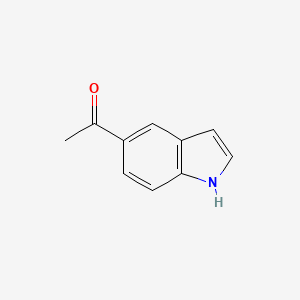








|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([OH:12])=O)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[CH3:13][Li]>O1CCCC1>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10](=[O:12])[CH3:13])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=CC2=CC(=CC=C12)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C=CC2=CC(=CC=C12)C(=O)O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Li]
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting precipitate is stirred at ambient temp for 40 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction is cooled to 0° C.
|
|
Type
|
CUSTOM
|
|
Details
|
quenched by the cautious addition of water (5 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the slurry mixture is partitioned between dichloromethane (500 mL) and water (100 mL)
|
|
Type
|
WASH
|
|
Details
|
Dichloromethane layer is washed with 1N hydrochloric acid (20 mL), saturated NaHCO3 (20 mL), brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is chromatographed on 110 g silica gel cartridge (30 to 50% ethyl acetate gradient in heptane)
|


Reaction Time |
40 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C=CC2=CC(=CC=C12)C(C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5 g | |
| YIELD: PERCENTYIELD | 50.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |